5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid
Description
5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 5-position and an ethyl substituent at the 2-position. The carboxylic acid moiety at the 3-position enhances its polarity, making it a candidate for applications in medicinal chemistry, particularly as an intermediate in drug synthesis. The Boc group serves as a protective moiety for amines, improving stability during synthetic processes while enabling selective deprotection under acidic conditions . This compound’s structural complexity and functional group diversity position it as a versatile building block for developing bioactive molecules, such as enzyme inhibitors or receptor ligands.
Properties
Molecular Formula |
C12H19N3O4 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-ethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H19N3O4/c1-5-15-9(10(16)17)6-8(14-15)7-13-11(18)19-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,18)(H,16,17) |
InChI Key |
DIQFHCKQHBMQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The pyrazole ring may also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Dimethyl 2-[(S)-1-(tert-butoxycarbonylaminomethyl)-2-(5-ethoxycarbonyl-2-thienyl)propylthio]malonate
- Backbone: Thiophene ring with malonate ester and Boc-protected aminomethyl groups.
- Key Differences : Replaces the pyrazole core with a thiophene heterocycle and introduces a sulfur-containing malonate side chain. The ethoxycarbonyl group enhances lipophilicity compared to the carboxylic acid in the target compound .
- Application : Likely used in peptide-mimetic synthesis due to its ester functionalities.
Ethyl 5-[(3S)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate
tert-Butyl 4-[5-[5-[2-(tert-butoxycarbonylamino)ethyl]-1,2,4-oxadiazol-3-yl]-3-chloro-2-pyridyl]piperazine-1-carboxylate
- Backbone : Oxadiazole-pyridine-piperazine hybrid.
- Key Differences : The oxadiazole ring and piperazine moiety introduce rigidity and basicity, contrasting with the pyrazole-carboxylic acid’s planar structure and acidity. Dual Boc protection enables sequential deprotection strategies .
Physicochemical Properties
| Compound | Backbone | Key Substituents | Molecular Weight (Est.) | Solubility Profile |
|---|---|---|---|---|
| Target Compound | Pyrazole | 2-Ethyl, 3-COOH, 5-(BocNH-CH2) | ~325 g/mol | Moderate (polar solvents) |
| Dimethyl malonate-thiophene derivative | Thiophene | Ethoxycarbonyl, BocNH-CH2, malonate | ~500 g/mol | Low (lipophilic esters) |
| Ethyl thiophene-hydroxybutyl-Boc | Thiophene | Ethyl ester, BocNH-CH2, hydroxyl | ~380 g/mol | Moderate (polar esters) |
| Oxadiazole-pyridine-piperazine-Boc | Oxadiazole | BocNH-ethyl, chloro-pyridine, piperazine | ~600 g/mol | Low (high MW, rigid core) |
Notes:
- The target compound’s carboxylic acid group improves aqueous solubility compared to ester-containing analogs.
- Ethyl and Boc groups in thiophene derivatives enhance membrane permeability but may reduce metabolic stability .
Biological Activity
The compound 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid is . The structural representation includes a pyrazole ring substituted with a tert-butoxycarbonylamino group and a carboxylic acid functionality.
Structural Formula
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Its structural features allow it to modulate these targets effectively.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which can be crucial in pathways related to inflammation and cancer.
- Receptor Modulation : It may also interact with receptors involved in signaling pathways, influencing cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications in the pyrazole structure can enhance activity against Gram-positive bacteria .
- Anti-inflammatory Effects : A study demonstrated that similar compounds can inhibit inflammatory cytokines production, suggesting potential therapeutic applications in treating inflammatory diseases .
- Cancer Research : Investigations into the anti-cancer properties of pyrazole derivatives have shown promise. For example, certain analogs have been reported to induce apoptosis in cancer cell lines through caspase activation .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
